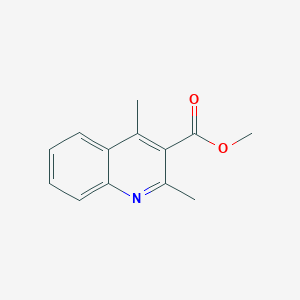

Methyl 2,4-dimethylquinoline-3-carboxylate

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the chemical sciences. This structural motif is not only a key component in a variety of natural alkaloids, such as quinine (B1679958) and camptothecin, but it also serves as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for functionalization at numerous positions, enabling the development of a wide array of therapeutic agents.

Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties. This has spurred extensive research into the design and synthesis of novel quinoline-based compounds with enhanced potency and selectivity. The unique electronic properties and the ability of the quinoline ring system to interact with biological targets make it an exceptional pharmacophore in drug discovery.

Overview of Quinoline Synthesis Methodologies

The construction of the quinoline ring system has been a subject of extensive study for over a century, leading to the development of several named reactions that are now fundamental in organic chemistry. These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds.

Some of the most classical and widely employed methods include:

Skraup Synthesis: This reaction involves heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline itself. It is a robust method but can be highly exothermic.

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones to react with anilines, typically under acidic conditions, to form substituted quinolines.

Combes Synthesis: This method synthesizes 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an intermediate Schiff base, which is formed from the condensation of an aniline with a β-diketone.

Friedländer Synthesis: One of the most straightforward methods, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. This reaction can be catalyzed by either acids or bases and is highly efficient for producing polysubstituted quinolines.

These foundational methods, along with numerous modern variations, provide chemists with a versatile toolkit for accessing a wide range of structurally diverse quinoline derivatives.

Specific Focus on Methyl 2,4-dimethylquinoline-3-carboxylate within Quinoline Chemistry

Within the vast family of quinoline derivatives, Methyl 2,4-dimethylquinoline-3-carboxylate emerges as a specific polysubstituted example. Its structure features methyl groups at positions 2 and 4, and a methyl carboxylate group at position 3. The synthesis of this compound is most effectively achieved through the Friedländer synthesis.

Synthesis:

The preparation of Methyl 2,4-dimethylquinoline-3-carboxylate typically involves the condensation of 2-aminoacetophenone (B1585202) with methyl acetoacetate (B1235776). researchgate.net This reaction aligns with the general mechanism of the Friedländer synthesis, where the enolate of methyl acetoacetate attacks the carbonyl group of 2-aminoacetophenone, followed by cyclization and dehydration to form the quinoline ring.

Several catalytic systems have been employed to facilitate this transformation efficiently. One reported method utilizes a heterogeneous solid acid nano-catalyst, specifically nano-crystalline sulfated zirconia, in refluxing ethanol (B145695). arabjchem.org Another approach employs nickel nanoparticles as a highly efficient and retrievable catalyst under solvent-free conditions. rsc.org A third method describes the use of 2,4,6-trichloro-1,3,5-triazine (TCT) as a novel and efficient catalyst in ethanol. researchgate.net A copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) catalyzed reaction at room temperature has also been reported. asianpubs.org

Table 1: Synthesis of Methyl 2,4-dimethylquinoline-3-carboxylate via Friedländer Annulation

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-aminoacetophenone | Methyl acetoacetate | Nano-crystalline sulfated zirconia | Ethanol, Reflux | 92% | arabjchem.org |

| 2-aminoacetophenone | Methyl acetoacetate | Nickel nanoparticles | Solvent-free, 120°C | 94% | rsc.org |

| 2-aminoacetophenone | Methyl acetoacetate | 2,4,6-Trichloro-1,3,5-triazine (TCT) | Ethanol, Reflux | - | researchgate.net |

Characterization:

The structure of Methyl 2,4-dimethylquinoline-3-carboxylate has been confirmed through various spectroscopic methods and elemental analysis. The compound is typically described as an oil or a pale yellow solid. arabjchem.orgrsc.org

Table 2: Spectroscopic and Analytical Data for Methyl 2,4-dimethylquinoline-3-carboxylate

| Data Type | Reported Values | Reference |

|---|---|---|

| FTIR (KBr, cm⁻¹) | 3065, 2954, 1729 (C=O), 1614, 1581, 1382, 1228, 1063 | arabjchem.org |

| 2947, 1748 (C=O), 1581, 1464, 1045 | rsc.org | |

| ¹H NMR (CDCl₃, ppm) | δ 2.65 (s, 3H, CH₃), 2.71 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 7.53-7.55 (m, 1H, Ar-H), 7.71-7.73 (m, 1H, Ar-H), 7.99-8.03 (m, 2H, Ar-H) | rsc.org |

| δ 2.63 (s, 3H), 2.70 (s, 3H), 4.00 (s, 3H), 7.49-7.60 (m, 1H), 7.67-7.78 (m, 1H), 7.94-8.90 (m, 2H) | asianpubs.org | |

| ¹³C NMR (CDCl₃, ppm) | δ 15.73, 23.73, 52.42, 123.93, 126.61, 126.25, 127.62, 129.13, 130.03, 141.61, 147.02, 154.27, 169.60 | asianpubs.org |

| Mass Spec. (m/z) | 215.09 (M⁺) | arabjchem.org |

| 215.2478 (M⁺) | rsc.org | |

| Elemental Analysis | Calcd for C₁₃H₁₃NO₂: C, 72.54; H, 6.09; N, 6.51. Found: C, 72.21; H, 5.86; N, 6.34 | arabjchem.org |

The detailed research into the synthesis and characterization of Methyl 2,4-dimethylquinoline-3-carboxylate provides a clear example of the application of classical organic reactions, like the Friedländer synthesis, enhanced by modern catalytic methods to produce specific, highly substituted heterocyclic compounds. While its direct applications are still being explored, its role as a synthetic building block and a model compound for studying quinoline chemistry is well-established.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dimethylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-8-10-6-4-5-7-11(10)14-9(2)12(8)13(15)16-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLNMJAKGKSIJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2,4 Dimethylquinoline 3 Carboxylate

Friedländer Annulation Strategies

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, such as a ketone or β-ketoester. organicreactions.orgorganic-chemistry.org This reaction, which can be catalyzed by either acids or bases, proceeds through an initial condensation followed by a cyclodehydration step to form the quinoline (B57606) ring system. organic-chemistry.orgresearchgate.net

The classical Friedländer synthesis, first reported by Paul Friedländer in 1882, involved the condensation of 2-aminobenzaldehyde (B1207257) with acetaldehyde (B116499) in the presence of a base like sodium hydroxide. organicreactions.orgresearchgate.net This method traditionally requires harsh reaction conditions, such as high temperatures and the use of strong acids (e.g., sulfuric acid, hydrochloric acid) or bases (e.g., potassium hydroxide, piperidine), often leading to long reaction times and the formation of side products. jk-sci.comnih.gov The reaction can also be performed by simply heating the reactants, with or without a solvent. organicreactions.org

Modifications to the classical procedure have been developed to overcome these limitations. These include the use of alternative starting materials to improve reactivity and regioselectivity. For instance, instead of the free 2-aminoaryl carbonyl compound, derivatives can be used where the amino or carbonyl group is "masked" and deprotected in situ. researchgate.net Another significant modification involves the oxidative cyclization of 2-aminobenzyl alcohol with ketones, catalyzed by transition metals like copper(II) or palladium on charcoal (Pd/C) in the presence of a base, which generates the required 2-aminoaryl carbonyl intermediate during the reaction. nih.govresearchgate.netresearchgate.net

The development of advanced catalytic systems has revolutionized the Friedländer synthesis, enabling milder reaction conditions, shorter reaction times, and higher yields. These catalysts enhance the electrophilicity of the carbonyl carbons and facilitate the key condensation and cyclization steps.

Lewis acids are highly effective catalysts for the Friedländer annulation. They activate the carbonyl group of the ketone, facilitating the initial nucleophilic attack by the amine. Iron(III) chloride (FeCl3) is an inexpensive, stable, and efficient Lewis acid catalyst for various organic transformations, including annulation reactions. beilstein-journals.orguniurb.it It can form an ion-paired species, [FeCl2]+[FeCl4]-, which enhances its Lewis acidity and catalytic activity, allowing for high turnover frequencies. nih.gov

Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)3) has emerged as a particularly powerful catalyst, demonstrating high efficacy in promoting the reaction between 2-aminoarylketones and active methylene (B1212753) compounds under solvent-free conditions. rsc.org This catalyst has shown broad applicability, providing the desired quinoline products in excellent yields (75–92%) and with high selectivity. rsc.org

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| In(OTf)3 | 2-Aminoarylketones, β-ketoesters | Solvent-free | 75–92 | rsc.org |

| FeCl3 | 2-Aminoacetophenone (B1585202), Methyl acetoacetate (B1235776) | Dichloromethane, 38 h | High | beilstein-journals.orguniurb.it |

| Zr(NO3)4 | o-Amino aryl ketones, β-diketones | Water, reflux, 6 h | 86 | researchgate.net |

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced environmental impact. researchgate.netnih.gov Montmorillonite (B579905) K-10, a type of acidic clay, is an effective, non-corrosive, and reusable solid acid catalyst for Friedländer synthesis. nih.govjocpr.com It can be employed under solvent-free conditions, often in conjunction with microwave irradiation, to afford quinoline derivatives efficiently. jocpr.com

Zeolites, which are crystalline aluminosilicates with well-defined pore structures and strong Brønsted and Lewis acid sites, have also been successfully used as catalysts. researchgate.net Zeolites such as H-BEA have demonstrated high activity and selectivity for quinoline synthesis under mild conditions. researchgate.net Supported heteropolyacids, such as silver phosphotungstate or phosphotungstic acid immobilized on a solid support like silica, also function as robust and recyclable catalysts for this transformation. organic-chemistry.orgresearchgate.net

| Catalyst | Support/Type | Key Advantages | Reference |

| Montmorillonite K-10 | Clay | Reusable, eco-friendly, effective under solvent-free/microwave conditions | nih.govjocpr.com |

| Zeolites | H-BEA, H-FAU | High activity and selectivity, mild conditions | researchgate.net |

| Silver Phosphotungstate | Heteropoly Acid | Recyclable, efficient for quinoline synthesis | organic-chemistry.org |

| Amberlyst-15 | Ion-exchange resin | Heterogeneous, reusable for multiple cycles | nih.gov |

The principles of green chemistry encourage the use of catalysts that are non-toxic, efficient, and environmentally benign. organic-chemistry.org Formic acid, a simple Brønsted acid, can serve as an effective catalyst for the Friedländer reaction. Other approaches align with green chemistry principles, such as performing the reaction in water, which avoids the use of volatile and often toxic organic solvents. organic-chemistry.orgresearchgate.net Catalyst-free methods have been developed where the reaction proceeds efficiently in water at moderate temperatures (e.g., 70°C), driven by the high polarity of the medium. organic-chemistry.org Ionic liquids have also been utilized as "green" recyclable catalysts and reaction media. nih.gov

Procedural innovations have further enhanced the efficiency and sustainability of the Friedländer synthesis. Conducting the reaction under solvent-free conditions minimizes waste and often simplifies product purification. nih.govbenthamdirect.com This approach is frequently combined with the use of solid heterogeneous catalysts. nih.gov

Microwave irradiation has proven to be a powerful tool for accelerating the reaction. nih.gov By providing rapid and uniform heating, microwaves can dramatically reduce reaction times from many hours under conventional heating to mere minutes. nih.govunito.it For example, using neat acetic acid as both a green solvent and catalyst, the synthesis of certain quinolines can be achieved in as little as 5 minutes at 160°C under microwave irradiation, yielding excellent results. nih.gov The combination of solvent-free conditions and microwave assistance represents a highly efficient and green methodology for the Friedländer synthesis of quinolines. benthamdirect.comresearchgate.net

| Method | Catalyst | Solvent | Time | Yield | Reference |

| Microwave | Acetic Acid | Acetic Acid | 5 min | Excellent | nih.gov |

| Microwave | [Bmim]HSO4 | Solvent-free | - | High | benthamdirect.com |

| Microwave | Silica-propylsulfonic acid | Solvent-free | 30 min | >90% | unito.it |

| Conventional | p-Toluene sulphonic acid | Solvent-free | 2-5 h | High | organic-chemistry.org |

Catalytic Enhancements in Friedländer Reactions

Multicomponent Reaction (MCR) Approaches to the Quinoline Core

Multicomponent reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are distinguished by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them powerful tools for constructing heterocyclic scaffolds like quinolines.

Povarov Reaction and its Variants

The Povarov reaction is a classic MCR that constructs the quinoline skeleton through a formal [4+2] cycloaddition. wikipedia.orgsci-rad.com In its archetypal form, the reaction involves an aniline (B41778), an aldehyde (which together form an aromatic imine in situ), and an electron-rich alkene, such as an enol ether or enamine. wikipedia.org The process is typically catalyzed by a Lewis acid, which activates the imine towards electrophilic attack by the alkene. The resulting intermediate then undergoes an intramolecular electrophilic aromatic substitution followed by elimination steps to yield the final quinoline product. wikipedia.org

The versatility of the Povarov reaction has been expanded through numerous variants that allow for diverse substitution patterns on the quinoline core. One significant modification involves the replacement of the alkene component with other surrogates. For instance, molecular iodine has been employed to catalyze a Povarov-type reaction where anilines, aldehydes, and alkynes are used as precursors. nih.gov Another innovative variant uses methyl ketones, arylamines, and styrenes in an iodine-mediated formal [3+2+1] cycloaddition, uniquely activating the methyl group of the ketone as a reactive input for the quinoline synthesis. researchgate.netorganic-chemistry.org This approach proceeds through a proposed self-sequence of iodination, Kornblum oxidation, Povarov cycloaddition, and aromatization. organic-chemistry.org Further development has seen the use of arylacetylenes, which can act as both a diene precursor and a dienophile in an I₂/DMSO system, proceeding via oxidative carbonylation and a subsequent [4+2] cycloaddition. acs.org

Table 1: Selected Povarov Reaction Variants for Quinoline Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Mediator | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| Aniline | Aldehyde | Electron-rich Alkene | Lewis Acid (e.g., BF₃) | Classic [4+2] cycloaddition | wikipedia.org |

| Aniline | Aldehyde | Alkyne | Molecular Iodine (I₂) | Use of alkyne as dienophile | nih.gov |

| Arylamine | Methyl Ketone | Styrene | Molecular Iodine (I₂) | Formal [3+2+1] cycloaddition | researchgate.netorganic-chemistry.org |

| Aniline | Arylacetylene | - | I₂/DMSO | Arylacetylene as diene precursor and dienophile | acs.org |

Cascade Reaction Sequences for Quinoline-3-carboxylates

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next. This approach avoids the isolation of intermediates, thereby increasing efficiency and reducing waste. Several cascade sequences have been developed for the synthesis of quinoline-3-carboxylates.

One notable strategy involves a three-component cascade annulation of readily available aryl diazonium salts, nitriles, and alkynes. organic-chemistry.org This method is particularly efficient as it proceeds without any added catalyst or additive, generating multiply substituted quinolines in good yields. The proposed mechanism involves the formation of N-arylnitrilium salts, which then undergo cycloaddition with the alkyne to construct the quinoline ring directly, without a final oxidation step. organic-chemistry.org

Palladium catalysis has also been instrumental in developing cascade reactions for quinoline synthesis. A denitrogenative cascade reaction of o-aminocinnamonitriles with arylhydrazines provides a pathway to 2-arylquinolines. rsc.org This process is believed to involve a sequence of denitrogenative addition followed by an intramolecular cyclization. rsc.org Another sophisticated approach is the cyclization-carbonylation-cyclization (CCC)-coupling reaction, where substrates like N-propargylanilines undergo a palladium(II)-catalyzed sequence involving nucleophilic attack, CO insertion, and a second cyclization to form complex heterocyclic ketones. nih.gov Furthermore, a thiol-mediated three-step ring expansion cascade can convert indole-tethered ynones directly into functionalized quinolines through a sequence of dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.gov

Alternative Cyclization and Annulation Strategies

Beyond multicomponent reactions, a variety of cyclization and annulation strategies provide robust access to the quinoline core, often allowing for precise control over the substitution pattern.

Cyclization of 2-Aminoaryl Ketones with Beta-Keto Esters

The condensation of 2-aminoaryl aldehydes or ketones with a carbonyl compound possessing an α-methylene group is known as the Friedländer annulation. wikipedia.orgresearchgate.net This reaction is one of the most direct and widely used methods for synthesizing substituted quinolines. To produce Methyl 2,4-dimethylquinoline-3-carboxylate, the specific reactants would be a 2-aminoaryl ketone (like 2-aminoacetophenone) and a beta-keto ester (such as methyl acetoacetate).

The reaction mechanism can follow two primary pathways depending on the reaction conditions and substrates. wikipedia.org

Aldol (B89426) Condensation Pathway : The reaction initiates with an intermolecular aldol condensation between the ketone of the 2-aminoaryl ketone and the α-methylene group of the beta-keto ester. The resulting adduct then undergoes cyclization via attack of the amino group on the ester's carbonyl, followed by dehydration to form the aromatic quinoline ring.

Schiff Base Pathway : Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone and the keto group of the beta-keto ester. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the quinoline product. wikipedia.org

Various catalysts, including acids (trifluoroacetic acid, p-toluenesulfonic acid), iodine, and Lewis acids, can be used to promote the reaction. wikipedia.org

Palladium-Catalyzed Carbonylation and Cyclization Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis due to their mild conditions and broad functional group tolerance. nih.gov Specific palladium-catalyzed methodologies have been developed for quinoline synthesis that involve carbonylation and cyclization steps. These reactions often utilize readily available starting materials and allow for the rapid assembly of the quinoline core. nih.gov

One prominent approach is the carbonylative annulation of 2-iodoanilines with terminal or internal alkynes in the presence of carbon monoxide. nih.gov This process involves a sequence of oxidative addition of the palladium catalyst to the C-I bond, alkyne insertion, CO insertion (carbonylation), and reductive elimination to form the heterocyclic ring. Another strategy is the palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines, which proceeds without the need for acids or bases. rsc.org A proposed pathway involves palladium-catalyzed oxidation of the allyl alcohol to an α,β-unsaturated aldehyde, condensation with the aniline to form an imine, and subsequent intramolecular cyclization and dehydro-aromatization. rsc.orgmdpi.com Additionally, the intermolecular aerobic annulation of o-alkenylanilines with alkynes, catalyzed by palladium, provides an efficient route to 2,3-disubstituted quinolines through a process involving amination of the alkyne, olefin insertion, and oxidative C-C bond cleavage. organic-chemistry.org

Rh(II)-Catalyzed Cyclopropanation-Ring Expansion of Indoles

A novel and elegant strategy for the synthesis of quinoline-3-carboxylates involves a rhodium(II)-catalyzed reaction between indoles and halodiazoacetates. beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov This method provides a mild and efficient pathway that leverages the unique reactivity of metal-bound carbenes generated from diazo compounds. beilstein-journals.orgbeilstein-journals.org

The proposed reaction mechanism begins with the Rh(II) catalyst reacting with the halodiazoacetate to form an electrophilic rhodium-carbene intermediate. nih.gov This intermediate then undergoes cyclopropanation across the electron-rich C2–C3 double bond of the indole (B1671886). beilstein-journals.orgbeilstein-journals.org This step forms a labile indoline (B122111) halocyclopropyl ester intermediate. This transient species is unstable and readily undergoes a ring-opening of the strained cyclopropane (B1198618) ring, followed by the elimination of a hydrogen halide (H-X), to drive the ring expansion. beilstein-journals.orgnih.gov The final result is the formation of the stable aromatic quinoline-3-carboxylate structure. nih.gov This reaction has proven to be effective for a range of substituted indoles, although substituents at the 2-position can be detrimental to the reaction, and the presence of an N-H on the indole appears to be necessary for the ring expansion to proceed efficiently. nih.gov

Table 2: Substrate Scope in Rh(II)-Catalyzed Ring Expansion of Indoles

| Indole Substrate | Halodiazoacetate (X-EDA) | Yield of Ethyl Quinoline-3-carboxylate (%) | Reference(s) |

|---|---|---|---|

| Indole | Cl-EDA | 90 | nih.gov |

| Indole | Br-EDA | 84 | nih.gov |

| Indole | I-EDA | 70 | nih.gov |

| 4-Methylindole | Br-EDA | 82 | nih.gov |

| 5-Bromoindole | Br-EDA | 78 | nih.gov |

| 6-Chloroindole | Br-EDA | 85 | nih.gov |

| 3-Methylindole | Br-EDA | 71 | nih.gov |

Oxidative Annulation and C-H Activation Protocols

Oxidative annulation strategies, particularly those involving transition-metal-catalyzed C-H bond activation, represent a powerful and atom-economical approach to constructing the quinoline core. mdpi.com These methods avoid the need for pre-functionalized starting materials by directly utilizing C-H bonds, which are ubiquitous in organic molecules.

Recent advancements have highlighted the use of various transition metals like cobalt, palladium, and rhodium to achieve highly regioselective functionalization of anilines and their derivatives. researchgate.netmdpi.com For instance, a cobalt(III)-catalyzed C-H activation and cyclization of anilines with alkynes has been reported, where dimethyl sulfoxide (B87167) (DMSO) uniquely serves as both the solvent and a C1 building block for the quinoline ring. researchgate.net This type of reaction demonstrates exclusive regioselectivity and broad functional group tolerance.

In the context of synthesizing 3-substituted quinolines, palladium(II) catalysis has been effectively used for C3-arylation. mdpi.com High reactivity and selectivity are achieved by employing carboxylic acids as ligands and oxidants like Ag2CO3 with O2. The mechanism often involves a carboxylate-assisted concerted metalation-deprotonation (CMD) pathway, where the C-H activation is the rate-limiting step. mdpi.com This approach is tolerant of various substituents on the quinoline scaffold, affording the desired 3-aryl quinolines in moderate to good yields.

A review of state-of-the-art oxidative annulation techniques emphasizes the synergistic roles of catalysts, oxidants, and solvents in enhancing reaction efficiency. mdpi.com These protocols provide a multitude of pathways for discovering novel bioactive molecules by enabling the direct and efficient construction of complex quinoline frameworks from simple precursors.

Table 1: Examples of C3-Arylation of Quinolines via Pd(II)-Catalyzed C-H Activation mdpi.com Note: This table illustrates the general methodology's scope; specific synthesis of the target compound via this exact route is not detailed in the source.

| Quinoline Substrate | Arylating Agent | Ligand | Yield (%) |

| Quinoline | 4-Me-C6H4B(OH)2 | Adm-COOH | 73 |

| 6-Cl-Quinoline | C6H5B(OH)2 | Adm-COOH | 65 |

| 6-MeO-Quinoline | C6H5B(OH)2 | Adm-COOH | 71 |

| Quinoline | 4-F-C6H4B(OH)2 | Adm-COOH | 68 |

Isatin-Based Synthetic Routes

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives are versatile precursors for a wide array of heterocyclic compounds, including quinolines. nih.gov The Pfitzinger reaction and its variations are classic isatin-based methods for synthesizing quinoline-4-carboxylic acids. Recent modifications have significantly improved the scope and efficiency of these routes, allowing for the synthesis of highly functionalized quinolines.

An improved Pfitzinger-type reaction has been developed for the synthesis of highly functionalized quinaldines (2-methylquinolines) from the reaction of isatins with 1,3-dicarbonyl compounds in the presence of an alcohol and trimethylsilyl (B98337) chloride (TMSCl). researchgate.net This cascade process involves both cyclization and esterification in a single step, forming a carboxylate group at the 4-position of the quinoline ring. The use of an unsymmetrical dicarbonyl compound like methyl acetoacetate with an aniline-derived isatin would theoretically lead to the 2,4-dimethylquinoline-3-carboxylate scaffold.

Another relevant approach involves the use of isatoic anhydride (B1165640), derived from 2-aminobenzoic acid. nih.gov The reaction of isatoic anhydride with the sodium enolate of ethyl acetoacetate in a suitable solvent like N,N-dimethylacetamide (DMA) provides a direct route to ethyl 4-hydroxy-2-methylquinoline-3-carboxylate. nih.gov This method offers a convenient two-step sequence from commercially available starting materials to a closely related quinoline structure.

Furthermore, a one-step synthesis of quinoline-3,4-dicarboxylate derivatives has been achieved through a sulfuric acid-catalyzed reaction between isatins and β-keto esters in an alcohol solvent. researchgate.net This protocol is noted for its high conversion rates and short reaction times. The reaction of an imino-isatin with dialkylacetylenedicarboxylates also yields 2,3,4-trisubstituted quinolines. researchgate.net

Metal-Free Quinoline Synthesis Methods

The development of metal-free synthetic protocols is a key goal in green chemistry, as it avoids the cost, toxicity, and contamination issues associated with transition-metal catalysts. Several innovative metal-free methods for quinoline synthesis have been reported, often utilizing inexpensive and environmentally benign reagents like molecular iodine.

One efficient, one-pot protocol describes the synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and dimethyl acetylenedicarboxylate, using 20 mol% of molecular iodine as a catalyst. rsc.orgresearcher.life This pseudo three-component reaction proceeds in acetonitrile (B52724) at 80 °C, demonstrating high regioselectivity and good yields. The advantages include the use of a low-cost, eco-friendly catalyst, ease of handling, and the formation of multiple C-C and C-N bonds in a single operation. rsc.orgresearcher.life

Another notable metal-free approach involves the tandem cyclization of 2-styrylanilines with compounds containing active C(sp³)–H bonds, such as 2-methylquinolines or 2-methylbenzothiazoles. nih.gov This reaction is promoted by iodine and tert-butyl hydroperoxide (TBHP) in DMSO at 120 °C. The strategy provides an efficient and environmentally friendly pathway to medicinally valuable quinolines, featuring excellent functional group tolerance. nih.gov While this specific example builds upon a pre-existing quinoline, the underlying principle of iodine-mediated C-H activation and cyclization is a cornerstone of modern metal-free synthesis.

Table 2: Substrate Scope for Iodine-Catalyzed Synthesis of Quinoline-2,4-dicarboxylates rsc.orgresearcher.life Note: This table illustrates the yields for quinoline dicarboxylates, demonstrating the effectiveness of the metal-free methodology.

| Aryl Amine | Product Yield (%) |

| Aniline | 89 |

| 4-Methylaniline | 92 |

| 4-Methoxyaniline | 94 |

| 4-Chloroaniline | 85 |

| 4-Bromoaniline | 86 |

Synthesis from Amino Acids and Anilines

Utilizing readily available and structurally diverse amino acids as starting materials provides a novel and sustainable route to complex heterocyclic structures. A modular synthesis of alkyl quinoline-3-carboxylates has been developed using amino acids, anilines, and an acidic iodine-DMSO system. organic-chemistry.org

This method employs a formal [3 + 2 + 1] annulation strategy. The reaction converts aspartates and anilines into the corresponding alkyl quinoline-3-carboxylates. The mechanism involves two key steps occurring concurrently: DMSO is activated by HI (formed in situ) via a Pummerer reaction to generate a C1 synthon, while iodine mediates a Strecker degradation of the amino acid to provide a C2 synthon. These two synthons then undergo annulation with the aniline to form the quinoline core. organic-chemistry.org This approach demonstrates good substrate compatibility and provides a new blueprint for the synthesis of 3-substituted quinolines from simple, bio-renewable precursors.

Table 3: Synthesis of Alkyl Quinoline-3-carboxylates from Aspartates and Anilines organic-chemistry.org

| Aspartate Derivative | Aniline Derivative | Yield (%) |

| Diethyl L-aspartate | Aniline | 72 |

| Diethyl L-aspartate | 4-Methylaniline | 75 |

| Diethyl L-aspartate | 4-Methoxyaniline | 78 |

| Diethyl L-aspartate | 4-Chloroaniline | 65 |

| Dimethyl L-aspartate | Aniline | 70 |

Regioselectivity and Stereoselectivity Control in Quinoline Synthesis

Controlling regioselectivity is a fundamental challenge in the synthesis of substituted quinolines, particularly when using unsymmetrical precursors. In classical syntheses like the Doebner-von Miller reaction, the use of meta-substituted anilines can lead to mixtures of 5- and 7-substituted quinoline products, complicating purification and reducing yields. nih.gov

Modern synthetic methods have placed a strong emphasis on developing highly regioselective transformations. As discussed previously, C-H activation strategies offer excellent control over the site of functionalization. mdpi.com The choice of directing group and catalyst is crucial; for example, a directing group at the N1 position can direct functionalization to the C2 position, while direct C-H activation of the quinoline ring itself often favors the C3 or other positions depending on the catalytic system. mdpi.com

In a Rh(II)-catalyzed synthesis of quinoline-3-carboxylates from indoles, the substitution pattern of the indole substrate significantly affects both chemo- and regioselectivity. beilstein-journals.org For instance, an electron-withdrawing group on the indole nitrogen typically leads to cyclopropanation products, which can then rearrange to form the quinoline ring. A substituent at the C3 position of the indole is well-tolerated, leading to a 4-substituted quinoline carboxylate. beilstein-journals.org

A direct synthesis of ethyl 2,4-dimethylquinoline-3-carboxylate has been reported, and subsequent studies on its functionalization highlight challenges in regioselectivity. Radical bromination of the two methyl groups on this scaffold using N-bromosuccinimide (NBS) was fraught with difficulties due to the formation of multiple byproducts with similar polarities, making separation challenging. researchgate.net This underscores the importance of developing selective methods not only for the initial ring construction but also for the subsequent modification of the quinoline core.

Mechanistic Insights into Methyl 2,4 Dimethylquinoline 3 Carboxylate Formation

Elucidation of Friedländer Reaction Mechanisms

The Friedländer synthesis is a classic and straightforward method for constructing the quinoline (B57606) ring system. synarchive.comwikipedia.org It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or β-keto ester. synarchive.comorganic-chemistry.org For the specific synthesis of Methyl 2,4-dimethylquinoline-3-carboxylate, the likely reactants are 2-aminoacetophenone (B1585202) and methyl acetoacetate (B1235776).

Condensation and Cyclodehydration Pathways

Two primary mechanistic pathways are generally accepted for the Friedländer reaction, and both are plausible for the formation of Methyl 2,4-dimethylquinoline-3-carboxylate from 2-aminoacetophenone and methyl acetoacetate. wikipedia.org

The first pathway commences with an aldol-type condensation between the two carbonyl-containing reactants. wikipedia.org This initial step is often the rate-limiting one. wikipedia.org The resulting aldol (B89426) adduct then undergoes an intramolecular cyclization, followed by dehydration to yield the final quinoline product.

Alternatively, the second pathway begins with the formation of a Schiff base (an imine) between the amino group of 2-aminoacetophenone and the keto group of methyl acetoacetate. wikipedia.org This is then followed by an intramolecular aldol condensation and subsequent dehydration to afford the aromatic quinoline ring.

Table 1: Plausible Intermediates in the Friedländer Synthesis of Methyl 2,4-dimethylquinoline-3-carboxylate

| Pathway | Initial Reaction | Key Intermediate(s) | Final Steps |

| Aldol-First | Aldol condensation of 2-aminoacetophenone and methyl acetoacetate | Aldol adduct | Intramolecular cyclization and dehydration |

| Schiff Base-First | Schiff base formation between 2-aminoacetophenone and methyl acetoacetate | Schiff base (imine) | Intramolecular aldol condensation and dehydration |

Role of Catalysts in Modulating Reaction Mechanisms

Catalysts play a pivotal role in the Friedländer synthesis, influencing reaction rates, yields, and in some cases, the predominant mechanistic pathway. Both acid and base catalysts are commonly employed. wikipedia.orgorganic-chemistry.org

Acid Catalysis: Lewis acids and Brønsted acids such as trifluoroacetic acid and p-toluenesulfonic acid can facilitate the reaction. wikipedia.org Acid catalysts can activate the carbonyl group of 2-aminoacetophenone, making it more susceptible to nucleophilic attack by the enol or enolate of methyl acetoacetate. This would favor the aldol-first pathway. Alternatively, acid catalysis can promote the dehydration steps of both pathways.

Base Catalysis: Base catalysts, on the other hand, promote the formation of the enolate from methyl acetoacetate, a potent nucleophile, thereby accelerating the initial aldol condensation.

The choice of catalyst can be critical in optimizing the synthesis of polysubstituted quinolines. researchgate.net For instance, the use of solid acid catalysts like montmorillonite (B579905) K-10 and zeolites has been shown to be effective in Friedländer condensations involving β-keto esters. researchgate.net The catalytic activity of metal-organic frameworks (MOFs) in Friedländer reactions has also been demonstrated, with the presence of free protonated carboxylic acid groups within the MOF structure being crucial for catalysis. researchgate.net

Reaction Mechanisms of Multicomponent Quinoline Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient and atom-economical approach to complex molecules like quinolines. beilstein-journals.orgbeilstein-journals.org While a specific MCR for the direct synthesis of Methyl 2,4-dimethylquinoline-3-carboxylate from simple precursors is not extensively detailed in the provided search results, a plausible pathway can be envisioned.

A potential three-component reaction for the synthesis of the target molecule could involve 2-aminoacetophenone, methyl acetoacetate, and a formaldehyde (B43269) surrogate. In such a scenario, the reaction could proceed through a domino sequence of reactions. For example, an initial Knoevenagel condensation or a similar reaction could generate a reactive intermediate, which then undergoes further transformations, including cyclization and aromatization, to form the quinoline ring. The use of formaldehyde surrogates in multicomponent reactions leading to quinoline derivatives has been reported, often involving a Povarov-type reaction mechanism. beilstein-journals.orgbeilstein-journals.org

Proposed Mechanisms for Cascade Reactions (e.g., Benzylation/Propargylation-Cyclization)

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies that involve two or more bond-forming transformations in a single synthetic operation without the isolation of intermediates. For the synthesis of quinoline-3-carboxylate esters, a novel cascade reaction involving benzylation/propargylation-cyclization has been developed. researchgate.net

In a reaction analogous to what could lead to Methyl 2,4-dimethylquinoline-3-carboxylate, 2-amino-aryl alcohols react with β-ketoesters in the presence of a catalyst like iron(III) chloride. researchgate.net The proposed mechanism for this cascade process involves an initial benzylation of the β-ketoester with the 2-amino-aryl alcohol, followed by an intramolecular cyclization and subsequent dehydration to form the quinoline ring system. researchgate.net This methodology represents a departure from the traditional Friedländer annulation. researchgate.net

Adapting this to the target molecule, a hypothetical cascade could involve a starting material that, upon reaction with methyl acetoacetate, generates an intermediate poised for cyclization to the 2,4-dimethylquinoline (B72138) scaffold.

Theoretical Studies on Reaction Intermediates and Transition States

The elucidation of reaction mechanisms is greatly aided by theoretical and computational studies, such as those employing Density Functional Theory (DFT). researchgate.netresearchgate.netrsc.orgpku.edu.cnmdpi.com These studies can provide valuable insights into the electronic structure and energies of reactants, intermediates, transition states, and products, helping to rationalize experimentally observed outcomes and predict reaction pathways.

While specific theoretical studies on the formation of Methyl 2,4-dimethylquinoline-3-carboxylate were not prominently found in the search results, DFT calculations have been successfully applied to elucidate the mechanism of the Friedländer reaction for the formation of other fused pyridine (B92270) derivatives. researchgate.net Such studies can help to determine the preferred mechanistic pathway (aldol-first versus Schiff base-first) by comparing the activation energies of the transition states involved in each step. Furthermore, computational analysis can shed light on the role of catalysts by modeling their interaction with the reactants and intermediates, thereby explaining their influence on reaction rates and selectivity.

Derivatization and Further Synthetic Transformations of Methyl 2,4 Dimethylquinoline 3 Carboxylate

Functionalization at Methyl Substituents (e.g., Radical Bromination)

The methyl groups at the C2 and C4 positions of the quinoline (B57606) ring are susceptible to free radical halogenation, providing a crucial entry point for further functionalization. While direct condensation reactions on the methyl groups of the parent ester, ethyl 2,4-dimethylquinoline-3-carboxylate, have been reported as ineffective and result in low yields of impure products, a more successful strategy involves initial halogenation. nih.govresearchgate.net

A key transformation is the radical bromination at the 4-methyl position. For instance, the synthesis of ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate can be achieved from ethyl 2-chloromethyl-4-methylquinoline-3-carboxylate through radical bromination. nih.gov This selective functionalization of the methyl groups transforms them into versatile synthetic handles, such as halomethyl groups, which are important intermediates for subsequent reactions. nih.govresearchgate.net Bromination of N-acyl-2,2,4-trimethyl-1,2-dihydroquinolines with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide has been shown to proceed at the C4-methyl group. researchgate.net These brominated intermediates are pivotal for the synthesis of more complex derivatives, as detailed in subsequent sections.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki Coupling)

Carbon-carbon bond-forming reactions are fundamental in organic synthesis for constructing complex molecular architectures. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful tool for creating biaryl compounds and other conjugated systems. libretexts.orgorganic-chemistry.org While methyl 2,4-dimethylquinoline-3-carboxylate does not possess a halide for direct Suzuki coupling, its derivatives, particularly halogenated ones, are excellent substrates for this reaction.

For example, a two-step synthesis of 2-alkynyl-4-arylquinolines utilizes a Suzuki coupling at the C4 position as the key final step. nih.gov In this methodology, a 2-alkynyl-4-chloroquinoline intermediate is coupled with various arylboronic acids. nih.gov The reaction is typically carried out using a palladium catalyst such as dichlorobis(triphenylphosphine)palladium(II), a base, and a ligand in a suitable solvent system. nih.govresearchgate.net This strategy highlights how initial functionalization of the quinoline core, for instance by converting a hydroxyl or methyl group into a halide or triflate, opens the door to powerful C-C bond-forming reactions like the Suzuki coupling.

Table 1: Examples of Suzuki Coupling with 4-Chloroquinoline Derivatives This table is illustrative of Suzuki reactions on the quinoline core, based on transformations of related chloro-derivatives.

| Entry | Arylboronic Acid | Product |

| 1 | Phenylboronic acid | 2-Alkynyl-4-phenylquinoline |

| 2 | 3-Methoxyphenylboronic acid | 2-Alkynyl-4-(3-methoxyphenyl)quinoline |

| 3 | 4-Fluorophenylboronic acid | 2-Alkynyl-4-(4-fluorophenyl)quinoline |

| Data sourced from studies on 2-alkynyl-4-chloroquinolines. nih.gov |

Ester Hydrolysis and Amidation Reactions (e.g., Quinoline-3-carbohydrazide (B3054276) Synthesis)

The ester group at the C3 position is another key site for derivatization. It can undergo hydrolysis to the corresponding carboxylic acid or be converted into various amides, hydrazides, and other carbonyl derivatives. A particularly significant transformation is the synthesis of quinoline-3-carbohydrazide. This is typically achieved through the direct reaction of the parent ester, such as methyl or ethyl 2-arylquinoline-4-carboxylate, with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) under reflux conditions. nih.gov The resulting carbohydrazide (B1668358) is a valuable intermediate for synthesizing a wide range of derivatives, including Schiff bases and other conjugates. mdpi.comnih.gov

The general process involves refluxing the ester with an excess of hydrazine hydrate for several hours. nih.govmdpi.com Upon cooling, the quinoline-3-carbohydrazide product often precipitates and can be purified by filtration and recrystallization. nih.govmdpi.com This straightforward conversion provides a building block for creating more complex molecules with potential biological activities. nih.gov General amidation can also be achieved by first hydrolyzing the ester to the carboxylate salt, which can then be coupled directly with amines using coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). organic-chemistry.orgnih.govresearchgate.net

Table 2: Synthesis of Quinoline-3-Carbohydrazide

| Starting Ester | Reagent | Conditions | Product | Yield | Reference |

| Ethyl-3-quinoline carboxylate | Hydrazine hydrate (100%) | Reflux, 24 h | Quinoline-3-carbohydrazide | 92% | mdpi.com |

| Methyl 2-arylquinoline-4-carboxylate | Hydrazine hydrate (99%) | Ethanol, Reflux, 10-14 h | 2-Aryl-quinoline-4-carbohydrazide | - | nih.gov |

Synthesis of Styrylquinoline Derivatives via Olefination Reactions (e.g., Horner-Wadsworth-Emmons)

Styrylquinolines are a class of compounds recognized for their interesting photophysical and biological properties. nih.govresearchgate.net The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective method for synthesizing alkenes, particularly with a preference for the (E)-isomer. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. alfa-chemistry.com

In the context of methyl 2,4-dimethylquinoline-3-carboxylate derivatives, the HWE reaction is instrumental in converting the methyl groups into styryl substituents. A successful approach involves a one-pot, successive Arbuzov/HWE reaction sequence starting from a di-halogenated quinoline carboxylate, such as ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate. nih.govresearchgate.netrsc.org The process begins with the formation of a phosphonate intermediate via the Arbuzov reaction, which then undergoes an in-situ HWE olefination upon the addition of an aromatic aldehyde and a base. nih.govresearchgate.net This powerful one-pot strategy allows for the efficient synthesis of a diverse range of 2,4-bis((E)-styryl)quinoline-3-carboxylates. nih.govresearchgate.netresearchgate.net

Table 3: Synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylate Derivatives via HWE Reaction

| Starting Material | Aldehyde | Base | Product |

| Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate | Benzaldehyde | NaOMe | Ethyl 2,4-bis((E)-styryl)quinoline-3-carboxylate |

| Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate | 4-Chlorobenzaldehyde | NaOMe | Ethyl 2,4-bis((E)-4-chlorostyryl)quinoline-3-carboxylate |

| Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate | 4-Methoxybenzaldehyde | NaOMe | Ethyl 2,4-bis((E)-4-methoxystyryl)quinoline-3-carboxylate |

| Data synthesized from the described one-pot Arbuzov/HWE methodology. nih.govresearchgate.net |

Exploration of Novel Quinoline Conjugates

The derivatized quinoline scaffolds can be further elaborated to create novel molecular conjugates. The quinoline-3-carbohydrazide, synthesized as described in section 4.3, is an excellent precursor for this purpose. mdpi.com Condensation of the carbohydrazide with various aromatic aldehydes, such as 2-nitrobenzaldehyde, 2-chlorobenzaldehyde, and 2,4-dihydroxybenzaldehyde, in the presence of an acid catalyst yields Schiff base ligands. mdpi.com

These Schiff bases are of significant interest due to their ability to coordinate with metal ions, forming novel organometallic complexes. mdpi.com For example, Schiff bases derived from quinoline-3-carbohydrazide have been used to prepare complexes with Cu(II), Ni(II), Co(II), Cd(II), Cr(III), and Fe(III) ions. mdpi.com These conjugation strategies expand the chemical space accessible from the initial methyl 2,4-dimethylquinoline-3-carboxylate scaffold, leading to the creation of molecules with complex structures and tailored properties.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 2,4-dimethylquinoline-3-carboxylate in deuterated chloroform (CDCl₃) displays characteristic signals that confirm its structure. The spectrum shows singlets for the two methyl groups at the C2 and C4 positions of the quinoline (B57606) ring, typically appearing around δ 2.65 ppm and δ 2.71 ppm, respectively. The methyl protons of the ester group are observed as a singlet at approximately δ 3.82 ppm. The aromatic protons on the quinoline ring typically resonate in the region of δ 7.53-8.03 ppm as a series of multiplets, corresponding to the protons at the C5, C6, C7, and C8 positions rsc.org. The closely related ethyl ester, Ethyl 2,4-dimethylquinoline-3-carboxylate, exhibits a similar pattern for the quinoline and methyl group protons, with the ethyl ester group showing a quartet around δ 4.48 ppm and a triplet around δ 1.44 ppm asianpubs.orgthieme-connect.com.

2D NMR Spectroscopy: Although specific 2D NMR data for Methyl 2,4-dimethylquinoline-3-carboxylate is not prevalent in the literature, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the proton and carbon assignments. A COSY spectrum would reveal the coupling relationships between the aromatic protons on the quinoline ring, while an HSQC spectrum would directly correlate each proton with its attached carbon atom, solidifying the assignments made from the 1D spectra. For similar quinoline structures, 2D NMR has been effectively used to elucidate complex structures researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 2,4-dimethylquinoline-3-carboxylate

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2-CH₃ | ~2.71 | ~15.6 |

| 4-CH₃ | ~2.65 | ~23.7 |

| COOCH₃ | ~3.82 | ~52.0 |

| C=O | - | ~169.1 |

| Quinoline Aromatic H | ~7.53 - 8.03 | - |

| Quinoline Aromatic C | - | ~123.9 - 154.3 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Methyl 2,4-dimethylquinoline-3-carboxylate is expected to show several characteristic absorption bands. A strong absorption band is anticipated around 1720-1740 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. The presence of the aromatic quinoline ring would be confirmed by C=C stretching vibrations in the 1500-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-H stretching vibrations of the methyl groups are expected to appear in the 2850-2960 cm⁻¹ range. Furthermore, C-O stretching vibrations from the ester group would likely be observed in the 1000-1300 cm⁻¹ region. This pattern is consistent with the reported IR data for the analogous Ethyl 2,4-dimethylquinoline-3-carboxylate asianpubs.org.

Table 2: Expected IR Absorption Bands for Methyl 2,4-dimethylquinoline-3-carboxylate

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| C=O (Ester) | ~1720 - 1740 | Stretching |

| C=C (Aromatic) | ~1500 - 1600 | Stretching |

| C-H (Aromatic) | >3000 | Stretching |

| C-H (Aliphatic) | ~2850 - 2960 | Stretching |

| C-O (Ester) | ~1000 - 1300 | Stretching |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insights into the fragmentation pathways of a compound. For Methyl 2,4-dimethylquinoline-3-carboxylate (C₁₃H₁₃NO₂), the expected exact mass is 215.0946 g/mol .

ESI-MS and HRMS: Electrospray ionization (ESI) is a soft ionization technique that would likely produce a prominent protonated molecular ion peak [M+H]⁺ at m/z 216.1024. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule. For instance, the HRMS (ESI) of the closely related Ethyl 2,4-dimethylquinoline-3-carboxylate shows the [M+H]⁺ ion at m/z 230.1182, which is consistent with its molecular formula asianpubs.org.

Fragmentation Analysis: Under electron ionization (EI) or through collision-induced dissociation (CID) in tandem MS, the molecule would undergo characteristic fragmentation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, 31 Da) or the entire ester group (-COOCH₃, 59 Da). The quinoline ring itself is relatively stable, but fragmentation can occur through the loss of small molecules like HCN chempap.org. The fragmentation pattern of related quinoline carboxylic acids often shows the loss of the carboxyl group chempap.org.

Table 3: Predicted Mass Spectrometry Data for Methyl 2,4-dimethylquinoline-3-carboxylate

| Ion | Expected m/z | Description |

|---|---|---|

| [M]⁺• | 215.09 | Molecular Ion |

| [M+H]⁺ | 216.10 | Protonated Molecular Ion |

| [M-OCH₃]⁺ | 184.08 | Loss of methoxy radical |

| [M-COOCH₃]⁺ | 156.08 | Loss of carbomethoxy radical |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. nih.gov It is particularly effective for predicting molecular properties, offering a favorable balance between accuracy and computational cost. scirp.org DFT calculations are instrumental in elucidating the fundamental chemical characteristics of quinoline (B57606) derivatives. rsc.org

The first step in most computational studies is geometry optimization, which involves finding the minimum energy arrangement of atoms in a molecule. For a molecule like Methyl 2,4-dimethylquinoline-3-carboxylate, this process reveals the most stable three-dimensional structure. DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are commonly used to optimize the geometries of quinoline derivatives, providing data on bond lengths, bond angles, and dihedral angles. researchgate.net

Conformational analysis is particularly important for this molecule due to the rotatable bonds in the methyl ester group (-COOCH₃) and the methyl groups at positions 2 and 4. The orientation of the ester group relative to the quinoline ring plane can significantly influence the molecule's electronic properties and steric interactions. DFT calculations can map the potential energy surface by systematically rotating these bonds to identify the global minimum energy conformer and other low-energy, stable conformers. For similar quinoline carboxylate derivatives, studies have shown that the planarity between the carboxylate group and the quinoline ring is a key factor in determining the final conformation. mdpi.comresearchgate.net While weak intermolecular interactions may influence crystal packing, DFT calculations in the gas phase can identify the ideal, unconstrained molecular conformation. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for a Quinoline Derivative (Note: Data is representative of typical DFT outputs for quinoline structures.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | 1.426 | C2-C3-C4 | 120.5 |

| C3-C(carbonyl) | 1.495 | C3-C(carbonyl)-O | 124.0 |

| C(carbonyl)-O(ester) | 1.350 | C(carbonyl)-O(ester)-C(methyl) | 116.0 |

| N1-C2 | 1.370 | C9-N1-C2 | 117.8 |

DFT calculations are a reliable tool for predicting vibrational spectra (Infrared and Raman). nih.gov After geometry optimization, frequency calculations are performed at the same level of theory. These calculations yield a set of vibrational modes and their corresponding frequencies. The predicted spectrum can be compared with experimental data to confirm the molecular structure and assign specific absorption bands to the vibrations of functional groups, such as the C=O stretch of the ester, C-N stretches within the quinoline ring, and various C-H bending and stretching modes. researchgate.net

Furthermore, DFT is extensively used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for these calculations. mdpi.com By computing the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical chemical shifts can be calculated, typically by referencing them to a standard like Tetramethylsilane (TMS). These predictions are invaluable for assigning peaks in experimental NMR spectra, confirming the regiochemistry of the methyl groups and the ester functionality on the quinoline scaffold. nih.govnih.gov High correlation between theoretical and experimental NMR values confirms the accuracy of the computational model. nih.gov

Analysis of the electronic structure provides deep insights into a molecule's reactivity and kinetic stability. rsc.org Frontier Molecular Orbital (FMO) theory is central to this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO and LUMO: The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. scirp.orgrsc.org For quinoline derivatives, the HOMO is often distributed over the quinoline ring system, while the LUMO's distribution can be influenced by substituents. rsc.orgresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior: scirp.orgrsc.org

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Hardness is a measure of resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." rsc.org

Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates a higher propensity for chemical reactions.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as a measure of its electrophilic power. It is defined as ω = μ² / 2η.

These parameters are crucial for predicting how Methyl 2,4-dimethylquinoline-3-carboxylate might interact with biological targets or other reagents in a chemical reaction. rsc.org

Table 2: Representative Global Reactivity Descriptors for a Quinoline Derivative (eV) (Note: These values are illustrative and depend on the specific molecule and level of theory.)

| E_HOMO | E_LUMO | Energy Gap (ΔE) | Hardness (η) | Softness (S) | Chemical Potential (μ) | Electrophilicity Index (ω) |

| -6.65 | -1.82 | 4.83 | 2.42 | 0.41 | -4.24 | 3.72 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Spectra Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. bohrium.comresearchgate.net This approach allows for the calculation of vertical excitation energies, which correspond to the absorption of light. rsc.org

For Methyl 2,4-dimethylquinoline-3-carboxylate, TD-DFT can predict its UV-Visible absorption spectrum. rsc.org The calculation provides the wavelengths of maximum absorption (λ_max), the corresponding excitation energies, and the oscillator strengths (f), which relate to the intensity of the absorption bands. scirp.org By analyzing the molecular orbitals involved in the primary electronic transitions (e.g., HOMO → LUMO), one can characterize them as π → π* or n → π* transitions. rsc.org These theoretical spectra can be compared with experimental measurements to validate the computational approach and understand the photophysical properties of the molecule. bohrium.comresearchgate.net

Molecular Modeling and Reaction Pathway Predictions

Molecular modeling encompasses a range of computational techniques used to simulate and predict how molecules behave. In the context of Methyl 2,4-dimethylquinoline-3-carboxylate, this can involve predicting its synthesis pathway or its potential metabolic transformations.

DFT calculations are used to model reaction mechanisms by locating transition state structures. nih.gov A transition state is a high-energy configuration along the reaction coordinate, and its identification (confirmed by a single imaginary frequency in vibrational analysis) allows for the calculation of the activation energy barrier. nih.gov For instance, in the synthesis of quinoline scaffolds, computational modeling can help elucidate the favorability of different reaction pathways, such as those in multicomponent reactions, by comparing the energetics of intermediates and transition states. rsc.org This provides a theoretical foundation for optimizing reaction conditions and understanding the regioselectivity of a reaction. nih.gov

QSAR and Pharmacophore Modeling in Quinoline Scaffold Research

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are essential computational tools in drug discovery, particularly for large families of compounds like quinolines. nih.govbohrium.com These methods aim to correlate the chemical structure of molecules with their biological activity. nih.gov

QSAR: 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), establish a statistical relationship between the biological activity (e.g., inhibitory concentration, IC₅₀) of a series of compounds and their 3D properties (steric and electrostatic fields). nih.govijper.org For quinoline derivatives, QSAR models have been developed to predict anticancer activity, identifying which structural modifications are likely to enhance potency. nih.govnih.gov These models can guide the synthesis of new analogues with improved therapeutic potential.

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. frontiersin.org For quinoline-based inhibitors of enzymes like kinases or tubulin, pharmacophore models are developed based on a set of active compounds. nih.govnih.govresearchgate.net These models typically include features like hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centers. nih.govnih.gov A validated pharmacophore model can then be used as a 3D query to screen large virtual databases of compounds to identify novel chemical scaffolds that possess the key features required for biological activity, accelerating the discovery of new lead compounds. nih.govresearchgate.net The quinoline scaffold is a common feature in many such models targeting various enzymes, including spleen tyrosine kinase (SYK), Tpl2 kinase, and VEGFR-2. frontiersin.orgnih.govresearchgate.net

Green Chemistry Principles in the Synthesis of Methyl 2,4 Dimethylquinoline 3 Carboxylate

Solvent-Free Reaction Protocols

Solvent-free, or dry media, reactions represent a significant advancement in green organic synthesis by eliminating the need for volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally persistent. This approach not only reduces pollution but can also lead to shorter reaction times, higher yields, and simpler work-up procedures.

In a notable example, the synthesis of the closely related Ethyl 2,4-dimethylquinoline-3-carboxylate has been successfully achieved under solvent-free conditions. jetir.org This was accomplished by reacting 2-aminoacetophenone (B1585202) with ethyl acetoacetate (B1235776) in the presence of a solid heterogeneous catalyst under microwave irradiation. jetir.org The absence of a solvent minimizes waste generation and circumvents the issues associated with solvent recovery and purification. This "dry media" reaction highlights a practical and efficient green alternative to conventional methods that rely on refluxing in organic solvents for extended periods. jetir.org Other research has also explored solvent-free conditions for related olefination reactions, sometimes requiring gentle heating to create a melt phase for the reaction to proceed efficiently. nih.govresearchgate.net

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis

| Feature | Solvent-Free Protocol | Conventional Protocol |

|---|---|---|

| Solvent | None (Dry Media) | Organic Solvents (e.g., Toluene, Ethanol) |

| Waste | Minimal, primarily catalyst | Significant solvent waste |

| Reaction Time | Minutes (e.g., 5 min) jetir.org | Hours to Days jetir.org |

| Work-up | Simple extraction and recrystallization jetir.org | Often requires extensive purification |

| Energy Input | Lower (targeted heating via microwave) | Higher (prolonged refluxing) |

Application of Green Solvents (e.g., Water, PEG)

When a solvent is necessary, green chemistry encourages the use of environmentally benign alternatives to traditional organic solvents. Water is the most obvious green solvent due to its non-toxicity, availability, and non-flammability. For the synthesis of certain quinoline (B57606) derivatives, reactions have been successfully carried out in neat water, particularly when using water-soluble reagents and specialized catalytic systems. mdpi.com

Another innovative class of green solvents are Deep Eutectic Solvents (DES). nih.gov These solvents are mixtures of hydrogen bond donors and acceptors (like urea (B33335) and choline (B1196258) chloride) that form a eutectic with a melting point much lower than the individual components. nih.gov For the synthesis of quinoline derivatives, a DES composed of 1,3-dimethylurea (B165225) (DMU) and L-(+)-tartaric acid (LTA) has been employed as both the catalyst and the reaction medium. rsc.orgresearchgate.net This approach offers several advantages:

Low Toxicity and Biodegradability : The components are often naturally derived and environmentally safe. nih.gov

Negligible Vapor Pressure : This reduces air pollution and exposure risks. nih.gov

Reusability : The DES can often be recovered and reused, further minimizing waste. rsc.orgresearchgate.net

Mild Reaction Conditions : These reactions can proceed efficiently without the need for harsh reagents or volatile organic solvents. rsc.orgresearchgate.net

Recyclable and Reusable Catalytic Systems

Catalysts are a cornerstone of green chemistry as they allow reactions to proceed faster and more selectively, often under milder conditions, thereby saving energy and reducing byproducts. The development of recyclable and reusable catalysts is crucial for minimizing waste and improving the economic viability of synthetic processes.

For quinoline synthesis, several types of recyclable catalysts have been investigated:

Heterogeneous Catalysts : Solid catalysts, such as Montmorillonite (B579905) K-10 clay, have been used in the solvent-free synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate. jetir.org These are easily separated from the reaction mixture by simple filtration and can be reused. Other examples include magnetic nanoparticles coated with a catalytic layer (e.g., ZrO2/Fe3O4-MNPs), which can be recovered using an external magnet. researchgate.net

Polymeric Supports : Palladium nanoparticles (PdNPs) supported on polymers like poly(N-vinylimidazole) (PVI) have shown high activity and stability. mdpi.com These catalysts can be separated from the reaction products via methods like centrifugation or ultrafiltration, allowing for their reuse in subsequent reaction cycles. mdpi.com

Deep Eutectic Solvents (DES) : As mentioned previously, certain DES mixtures can act as both the solvent and a reusable medium, sometimes eliminating the need for a separate catalyst altogether. rsc.orgresearchgate.net

Table 2: Examples of Recyclable Catalysts in Quinoline Synthesis

| Catalyst System | Type | Recovery Method | Advantages |

|---|---|---|---|

| Montmorillonite K-10 jetir.org | Heterogeneous (Clay) | Filtration | Low cost, simple separation |

| ZrO2/Fe3O4-MNPs researchgate.net | Heterogeneous (Magnetic) | Magnetic Separation | Easy and efficient recovery |

| PdNPs on PVI mdpi.com | Polymeric Support | Ultrafiltration/Centrifugation | High activity, reusable |

Microwave and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation are alternative energy sources that can significantly enhance reaction rates, leading to dramatically reduced reaction times and often improved product yields. jetir.org This form of energy transfer is more direct and efficient than conventional heating, aligning with the green chemistry principle of energy efficiency.

Microwave-assisted organic synthesis (MAOS) has been particularly effective for quinoline derivatives. The synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate from 2-aminoacetophenone and ethyl acetoacetate was achieved in just 5 minutes with high yield using microwave irradiation, a stark contrast to the hours required by conventional heating methods. jetir.org This rapid, solvent-free method demonstrates the power of microwave technology to create cleaner and more efficient chemical processes. jetir.orgnih.gov The key benefits of this approach include:

Drastic Reduction in Reaction Time : Reactions are completed in minutes instead of hours. jetir.orgscholarsresearchlibrary.com

Higher Yields : Often provides better yields compared to conventional methods. nih.govscholarsresearchlibrary.com

Cleaner Reactions : Reduced side product formation. scholarsresearchlibrary.com

Energy Efficiency : Direct heating of the reaction mixture is more efficient than heating a large solvent bath.

Reduced Waste and Improved Atom Economy

A central goal of green chemistry is the minimization of waste. This is quantified by concepts like the E-factor (environmental factor), which measures the mass of waste per mass of product, and atom economy. nih.gov Atom economy, a concept developed by Barry Trost, evaluates how efficiently all atoms from the reactants are incorporated into the final desired product. nih.gov An ideal reaction has a 100% atom economy.

The synthesis of Methyl 2,4-dimethylquinoline-3-carboxylate via the Friedländer annulation, which involves the condensation of an o-aminoaryl ketone with a compound containing a reactive α-methylene group, is inherently atom-economical. The main byproduct is water, which is benign.

Green synthetic methods further improve on this by reducing process waste.

Solvent-Free and Microwave-Assisted Methods : These protocols significantly reduce the E-factor by eliminating solvent waste and often improving yields, which means less unreacted starting material to discard. jetir.orgnih.gov A comparative study on a multicomponent reaction showed that the microwave-assisted process was demonstrably greener than the conventional method, with a lower E-factor and Process Mass Intensity (PMI). nih.gov

Catalytic Reactions : Using catalysts instead of stoichiometric reagents avoids the generation of large amounts of inorganic salt waste from spent reagents.

Methyl 2,4 Dimethylquinoline 3 Carboxylate As a Synthetic Building Block

Role in the Construction of Complex Quinoline (B57606) Derivatives

The strategic placement of two methyl groups at the C2 and C4 positions of the quinoline ring in methyl 2,4-dimethylquinoline-3-carboxylate makes it an ideal precursor for constructing more elaborate quinoline derivatives. These methyl groups can be chemically activated and transformed into other functional groups, enabling the extension of the molecular framework.

A significant application of this building block is in the synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives. researchgate.net In this context, the methyl groups act as handles for carbon-carbon bond formation. The initial synthetic approach, involving a direct condensation reaction between ethyl 2,4-dimethylquinoline-3-carboxylate and various aromatic aldehydes, proved to be inefficient, resulting in low yields and impure products under harsh reaction conditions. researchgate.net This challenge highlighted the need for a more sophisticated strategy, leading to the development of a multi-step pathway that begins with the halogenation of the methyl groups. This transformation converts the relatively inert methyl groups into reactive halomethyl functionalities, specifically a 2-(chloromethyl) and a 4-(bromomethyl) group, creating a more versatile intermediate. researchgate.net This di-halogenated quinoline serves as the direct precursor for the subsequent construction of complex styryl-substituted quinolines.

The reactivity of this intermediate allows for the systematic introduction of diverse styryl moieties at both the 2- and 4-positions, leading to a library of novel quinoline derivatives with potential applications in medicinal chemistry, as demonstrated by their evaluation for antitumor activity. researchgate.net

Precursor for Advanced Heterocyclic Scaffolds and Chemical Libraries

The utility of methyl 2,4-dimethylquinoline-3-carboxylate extends beyond simple functionalization to its use as a precursor for advanced, fused heterocyclic systems and for the generation of chemical libraries. The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds. nih.govnih.gov By using the 2,4-dimethylated carboxylate as a starting point, chemists can access novel and diverse chemical spaces.

The transformation of the methyl groups and the modification of the carboxylate ester provide multiple avenues for creating compound libraries. For instance, the sequential and regioselective reactions at the C2 and C4 positions can generate a series of analogs with varied substituents. researchgate.net This approach is fundamental to combinatorial chemistry and the drug discovery process, where the synthesis of a large number of structurally related compounds is necessary for systematic screening.